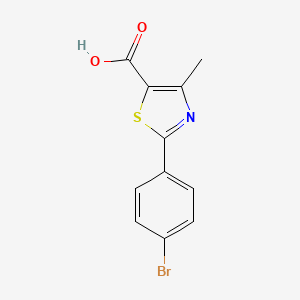

2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

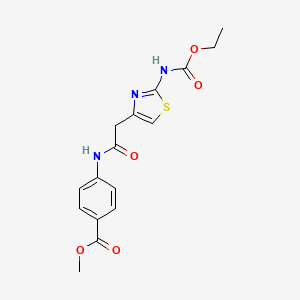

The compound “2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid” belongs to a class of organic compounds known as thiazoles, which are heterocycles with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of a bromophenyl group indicates that it has a bromine atom attached to a phenyl ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a thiazole ring attached to a carboxylic acid group and a bromophenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic .Scientific Research Applications

Synthesis Applications

Palladium-Catalyzed Direct Arylations : This compound is used in palladium-catalyzed direct arylation processes. For instance, the arylation of 4-(2-bromophenyl)-2-methylthiazole at the thiazolyl C5 position using aryl bromides, leading to the formation of 4-(2-bromophenyl)-2-methyl-5-arylthiazoles. These can be further converted into phenanthrothiazoles via palladium-catalyzed intramolecular direct arylation (Shi, Soulé, & Doucet, 2017).

Preparation of Isothiazole Derivatives : It is used in the preparations of isothiazole derivatives. For example, the synthesis of 5-methyl-3-phenylisothiazole-4-carboxylic acid and related compounds, including halogen-substituted phenylisothiazoles (Naito, Nakagawa, & Takahashi, 1968).

One-Pot Synthesis of Thiazole Derivatives : This compound is integral in one-pot synthesis procedures for various thiazole derivatives. An example is the synthesis of 2-substituted-4-methylthiazole-5-carboxylates, demonstrating a practical approach from readily available starting materials (Meng et al., 2014).

Biological Evaluation and Applications

Antimicrobial Activity : Derivatives of this compound have shown significant in vitro antibacterial activity. This was observed in studies involving 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives (Babu et al., 2016).

Crystal Structure Studies : The compound has been used in studies focused on crystal structure analysis. For instance, the crystal structure of related derivatives, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was investigated (Wang & Dong, 2009).

Study of Mass Spectra of Isothiazoles : Research involving the mass spectra of various isothiazoles, including derivatives of 2-(4-bromophenyl)-4-methylthiazole-5-carboxylic acid, has been conducted. This research is crucial for understanding the fragmentation patterns and structural features of these compounds (Naito, 1968).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEDEHFPUQRZJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)

![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)

![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)

![tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2379541.png)

![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)

![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)